Cefixime is a semisynthetic, orally active, third-generation cephalosporin antibiotic. [] It exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. Cefixime is classified as a β-lactam antibiotic, a group of antibiotics that share a common β-lactam ring in their molecular structure. []
Cefixime is derived from cephalosporin C, which is produced by the fermentation of the mold Cephalosporium acremonium. Its synthesis involves various chemical modifications to enhance its antibacterial properties and pharmacokinetics.
Cefixime belongs to the class of beta-lactam antibiotics, specifically categorized under cephalosporins. It is classified as a broad-spectrum antibiotic due to its efficacy against a wide range of pathogens.
Cefixime can be synthesized through several methods, with the most common involving multi-step organic reactions. A notable method includes the etherification of specific precursors followed by acylation and hydrolysis processes. For example, one synthesis route involves the reaction of a compound with ethyl bromoacetate under alkaline conditions, followed by hydrogenation and esterification steps to yield cefixime .
The synthesis typically requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Techniques like high-performance liquid chromatography (HPLC) are employed for monitoring the progress of reactions and for purification purposes .
Cefixime has a complex molecular structure characterized by a beta-lactam ring fused to a dihydrothiazine ring. Its chemical formula is , and it has a molecular weight of approximately 393.41 g/mol.
The structural formula can be represented as follows:
This structure allows cefixime to interact effectively with bacterial cell wall synthesis mechanisms.
Cefixime undergoes various chemical reactions typical for beta-lactam antibiotics, including hydrolysis in the presence of water or enzymes that can cleave the beta-lactam ring. This hydrolysis can lead to loss of antibacterial activity.
The stability of cefixime in different pH environments can significantly affect its efficacy. For instance, it remains stable at neutral pH but is susceptible to degradation under acidic or highly alkaline conditions .
Cefixime exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for forming cross-links in the bacterial cell wall structure.
By inhibiting these PBPs, cefixime disrupts the integrity of the cell wall, leading to bacterial lysis and death. This mechanism is particularly effective against rapidly dividing bacteria.
Cefixime is widely used in clinical settings for treating infections such as:
In addition to its therapeutic applications, cefixime has been studied for its removal from wastewater using advanced materials like nanocomposites, showcasing its relevance in environmental science .
Cefixime is a semisynthetic, bactericidal antibiotic belonging to the third-generation cephalosporin class. It was patented in 1979 by Fujisawa Pharmaceutical Company (now Astellas Pharma) and received U.S. Food and Drug Administration (FDA) approval in 1989 for clinical use [1] [7]. The drug emerged from systematic modifications of the 7-aminocephalosporanic acid (7-ACA) core structure—a derivative of cephalosporin C isolated from the fungus Acremonium (previously Cephalosporium). These modifications aimed to enhance oral bioavailability, Gram-negative coverage, and β-lactamase stability compared to earlier cephalosporins [2] [8].
Cefixime’s development marked a significant advancement in oral cephalosporins due to its pharmacokinetic properties, allowing once-daily dosing. It is classified as a zwitterionic compound with an isoelectric point (pI) of 3.5–4.5, contributing to its solubility profile. The compound is designated chemically as (6R,7R)-7-{[2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino}-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid [1] [7] [10].
Table 1: Key Historical Milestones in Cefixime Development
Year | Event | Significance |
---|---|---|
1948 | Isolation of Cephalosporium fungi | Discovery of cephalosporin C |
1979 | Patent granted (Fujisawa) | Structural optimization of cefixime |
1989 | FDA approval (Brand: Suprax®) | Entry into clinical markets |
2003 | Patent expiration | Generic versions introduced globally |
Cefixime has the molecular formula C₁₆H₁₅N₅O₇S₂ and a molecular weight of 453.45 g/mol. Its crystalline form appears as a white to light yellow powder with a melting point range of 218–225°C (decomposition) [10]. The structure features:
Physicochemical Characteristics
Table 2: Key Physicochemical Properties of Cefixime
Property | Value | Method/Notes |
---|---|---|
Molecular Weight | 453.45 g/mol | Calculated from formula |
Melting Point | 218–225°C (dec.) | Differential scanning calorimetry |
Water Solubility (25°C) | 55.11 mg/L | Shake-flask method |
Log P (Octanol-Water) | 0.68 | HPLC determination |
pKa (Acid) | ~2.10 | Potentiometric titration |
pKa (Base) | ~4.95 | Potentiometric titration |
Crystal System | Orthorhombic | X-ray diffraction |
Cefixime belongs to the third generation of cephalosporins, characterized by expanded Gram-negative coverage and stability against β-lactamases compared to earlier generations. Its classification within the cephalosporin generational framework is defined by its antimicrobial spectrum and structural features:
Generational Evolution
Spectrum of Activity
Cefixime demonstrates potent activity against:
Table 3: Comparative Antibacterial Activity of Cephalosporin Generations
Organism | Cefixime (3rd Gen) | Ceftriaxone (3rd Gen) | Cefepime (4th Gen) | Ceftaroline (5th Gen) |
---|---|---|---|---|
Staphylococcus aureus (MSSA) | >128 µg/mL (R) | 2–4 µg/mL (S) | 1–4 µg/mL (S) | 0.5–1 µg/mL (S) |
Streptococcus pneumoniae | 0.12 µg/mL (S) | ≤0.06 µg/mL (S) | ≤0.06 µg/mL (S) | ≤0.06 µg/mL (S) |
Escherichia coli | 0.015–4 µg/mL (S) | ≤0.06 µg/mL (S) | ≤0.06 µg/mL (S) | 0.25–>16 µg/mL (V) |
Haemophilus influenzae | ≤0.004–>4 µg/mL (S) | ≤0.06 µg/mL (S) | ≤0.06 µg/mL (S) | ≤0.06 µg/mL (S) |
Pseudomonas aeruginosa | >128 µg/mL (R) | 8–>32 µg/mL (R) | 2–8 µg/mL (S) | >32 µg/mL (R) |
Neisseria gonorrhoeae | 0.001–0.25 µg/mL (S) | ≤0.06 µg/mL (S) | ≤0.06 µg/mL (S) | ≤0.06 µg/mL (S) |
S = Susceptible, R = Resistant, V = Variable. Data compiled from [1] [5] [8].
Mechanism of Action
Cefixime exerts bactericidal effects by inhibiting penicillin-binding proteins (PBPs), particularly PBP-3 (also known as ftsI), which catalyzes the final transpeptidation step of peptidoglycan cross-linking in bacterial cell walls [1] [7]. The aminothiazolyl group facilitates outer membrane penetration in Gram-negative bacteria, while the syn-configuration of the oxime moiety confers resistance to hydrolysis by common β-lactamases [3] [8]. This dual mechanism allows cefixime to maintain efficacy against organisms resistant to earlier cephalosporins.
Structure-Activity Relationships (SAR)
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: